N-(3-Morpholinopropyl)-4-nitrobenzamide
CAS No.: 14443-42-6
Cat. No.: VC8655592
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14443-42-6 |
---|---|
Molecular Formula | C14H19N3O4 |
Molecular Weight | 293.32 g/mol |
IUPAC Name | N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide |
Standard InChI | InChI=1S/C14H19N3O4/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16/h2-5H,1,6-11H2,(H,15,18) |
Standard InChI Key | ZEWOVHOFRWMQPJ-UHFFFAOYSA-N |
SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-Morpholinopropyl)-4-nitrobenzamide consists of three primary components:
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A 4-nitrobenzoyl group, providing electron-withdrawing characteristics and potential redox activity.
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A propyl linker, offering conformational flexibility.
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A morpholine moiety, a saturated six-membered ring containing one oxygen and one nitrogen atom, enhancing solubility and influencing molecular interactions .
The IUPAC name, N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide, reflects this arrangement. Key identifiers include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 293.32 g/mol |
SMILES | O=C(NCCCN1CCOCC1)C2=CC=C(C=C2)N+[O-] |
InChIKey | ZEWOVHOFRWMQPJ-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC=C(C=C2)N+[O-] |
The nitro group at the para position of the benzamide creates a planar, electron-deficient aromatic system, while the morpholine-propyl chain introduces stereoelectronic complexity .
Synthesis and Purification
Reaction Pathway
The synthesis involves a two-step protocol:
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Preparation of 3-morpholinopropylamine: Achieved via nucleophilic substitution between morpholine and 3-chloropropylamine.
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Amidation with 4-nitrobenzoyl chloride: Conducted under inert conditions using a base (e.g., triethylamine) to scavenge HCl:
Reaction yields exceed 70% when performed at 0–5°C with stoichiometric control.
Purification Strategies
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Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.
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Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) eluent resolves unreacted amine and nitrobenzoyl chloride byproducts .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic benzamide core. Solubility improves in polar aprotic solvents (e.g., DMSO: 25 mg/mL).
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Thermal Stability: Decomposition initiates at 210°C, as inferred from differential scanning calorimetry of related nitrobenzamides .
Acid-Base Behavior
The morpholine nitrogen () confers pH-dependent solubility, protonating under acidic conditions to enhance aqueous dispersibility .
Biological Activity and Mechanistic Hypotheses
Enzymatic Interactions
While direct studies are lacking, structural analogs exhibit:
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Apoptosis induction: Nitrobenzamides trigger mitochondrial membrane depolarization, activating caspase-3/7 pathways .
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Kinase inhibition: Morpholine moieties in compounds like GDC-0941 target PI3K isoforms, suggesting potential kinase modulation .
Structure-Activity Relationships (SAR)
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